REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5].[H-].[Na+].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C=O)C>[CH2:12]([O:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
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Name
|
|
Quantity
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4.54 mmol
|
Type
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reactant
|
Smiles
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OCC(C(=O)OC)(C)C
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
4.99 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
854 mg
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction was cooled to 0° C.
|
Type
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TEMPERATURE
|
Details
|
After warming to ambient temperature
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Type
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TEMPERATURE
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Details
|
the reaction was heated to 50° C. for 4 hours
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
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to return to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The bulk of the DMF was removed in vacuo
|
Type
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ADDITION
|
Details
|
the residue was diluted with water and EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed several times with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organics were then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a residue which
|
Type
|
CUSTOM
|
Details
|
was applied to a silica gel column for purification
|
Type
|
WASH
|
Details
|
eluting with 100% DCM
|
Type
|
WASH
|
Details
|
eluted with a gradient of CH2Cl2
|
Type
|
ADDITION
|
Details
|
Clean product-containing fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(C(=O)OC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |